Cas no 2751603-17-3 ((4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride)

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride 化学的及び物理的性質
名前と識別子
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- EN300-37276188
- 2751603-17-3
- (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride
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- インチ: 1S/C9H10BrNO.ClH/c10-7-1-2-8-6(3-7)4-12-5-9(8)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1
- InChIKey: RSODPIZHUWIGRR-SBSPUUFOSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)COC[C@H]2N.Cl
計算された属性
- せいみつぶんしりょう: 262.97125g/mol
- どういたいしつりょう: 262.97125g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 165
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37276188-0.05g |
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride |
2751603-17-3 | 95.0% | 0.05g |
$805.0 | 2025-03-18 | |
Aaron | AR028THP-500mg |
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride |
2751603-17-3 | 95% | 500mg |
$3276.00 | 2023-12-15 | |
1PlusChem | 1P028T9D-100mg |
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride |
2751603-17-3 | 95% | 100mg |
$1363.00 | 2024-05-07 | |
Aaron | AR028THP-10g |
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride |
2751603-17-3 | 95% | 10g |
$17944.00 | 2023-12-15 | |
1PlusChem | 1P028T9D-2.5g |
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride |
2751603-17-3 | 95% | 2.5g |
$7404.00 | 2024-05-07 | |
Aaron | AR028THP-250mg |
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride |
2751603-17-3 | 95% | 250mg |
$2087.00 | 2023-12-15 | |
Enamine | EN300-37276188-0.25g |
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride |
2751603-17-3 | 95.0% | 0.25g |
$1499.0 | 2025-03-18 | |
Enamine | EN300-37276188-10.0g |
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride |
2751603-17-3 | 95.0% | 10.0g |
$13032.0 | 2025-03-18 | |
Enamine | EN300-37276188-1.0g |
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride |
2751603-17-3 | 95.0% | 1.0g |
$3031.0 | 2025-03-18 | |
Enamine | EN300-37276188-0.5g |
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride |
2751603-17-3 | 95.0% | 0.5g |
$2364.0 | 2025-03-18 |
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochlorideに関する追加情報
(4S)-7-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine Hydrochloride (CAS No. 2751603-17-3): A Comprehensive Overview
(4S)-7-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride (CAS No. 2751603-17-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzopyrans and is characterized by its unique structural features, including a bromine substituent at the 7-position and an amine group at the 4-position. The hydrochloride salt form enhances its solubility and stability, making it a suitable candidate for various pharmaceutical formulations.
The (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has been extensively studied for its pharmacological properties, particularly its potential as a modulator of neurotransmitter systems. Recent research has highlighted its ability to interact with specific receptors in the central nervous system (CNS), suggesting potential applications in the treatment of neurological disorders such as depression, anxiety, and neurodegenerative diseases.
One of the key areas of interest in the study of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is its interaction with serotonin receptors. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, sleep, and other physiological functions. Studies have shown that this compound can selectively bind to serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in mood disorders and cognitive function. This selective binding property makes it a promising candidate for the development of novel antidepressants and anxiolytics.
In addition to its effects on serotonin receptors, (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has also been investigated for its potential neuroprotective properties. Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons and synaptic dysfunction. Preclinical studies have demonstrated that this compound can reduce oxidative stress and inflammation in neuronal cells, thereby protecting them from damage. These findings suggest that (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride may have therapeutic potential in slowing the progression of neurodegenerative diseases.
The pharmacokinetic profile of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has also been extensively studied to understand its bioavailability and metabolism. Research indicates that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. The hydrochloride salt form enhances its solubility in aqueous environments, which is crucial for efficient absorption and distribution in the body.
Clinical trials are currently underway to evaluate the safety and efficacy of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride in human subjects. Early-phase trials have shown promising results, with participants reporting improved mood and cognitive function without significant adverse effects. These findings are encouraging and warrant further investigation into the therapeutic potential of this compound.
From a synthetic chemistry perspective, (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride can be synthesized through a series of well-defined chemical reactions. The synthesis typically involves the bromination of a benzopyran derivative followed by reduction to form the dihydro compound. The final step involves the introduction of an amine group through amination reactions. The chiral center at the 4-position can be introduced using asymmetric synthesis techniques to ensure the desired enantiomeric purity.
In conclusion, (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride (CAS No. 2751603-17-3) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and pharmacological properties make it an attractive candidate for further development in the fields of psychiatry and neurology. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for new treatment options for various neurological disorders.
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